4-methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-14-9-10-22-20(23-14)21(29)27-17-7-5-16(6-8-17)26-18-13-19(25-15(2)24-18)28-11-3-4-12-28/h5-10,13H,3-4,11-12H2,1-2H3,(H,27,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWORXSPBSUUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
4-methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide primarily targets specific kinases involved in cellular signaling pathways. These kinases play crucial roles in regulating cell growth, differentiation, and survival. By inhibiting these kinases, this compound can modulate aberrant signaling pathways often associated with diseases such as cancer .
Mode of Action
This compound binds to the ATP-binding site of its target kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling cascades that promote cell proliferation and survival. As a result, this compound effectively halts the progression of disease states driven by these kinases .
Biochemical Pathways
The biochemical pathways affected by this compound include the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell cycle regulation, apoptosis, and metabolism. By inhibiting key kinases within these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in tissues, with a preference for tumor tissues due to enhanced permeability and retention effects. Metabolism primarily occurs in the liver, and the compound is excreted via the kidneys. These properties ensure that this compound maintains effective concentrations at the target sites .
Result of Action
The molecular and cellular effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. By targeting specific kinases, the compound disrupts critical signaling pathways, leading to reduced tumor cell viability and enhanced sensitivity to other therapeutic agents .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and therapeutic efficacy. Therefore, understanding these factors is crucial for optimizing the use of this compound in clinical settings .
: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
Biological Activity
4-Methyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide, also referred to as TCMDC-124718, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of TCMDC-124718 includes a pyrimidine core with various substituents that contribute to its biological activity. The compound's molecular formula is , and it features a complex arrangement of functional groups that enhance its interaction with biological targets.
Research indicates that TCMDC-124718 acts primarily as an inhibitor of specific kinases involved in various cellular processes. Kinases are critical in signal transduction pathways, and their inhibition can lead to altered cellular responses, making them viable targets for therapeutic intervention.
Target Kinases
- PfGSK3 : This kinase is implicated in several signaling pathways, including those regulating metabolism and cell division. TCMDC-124718 has shown promising results in inhibiting PfGSK3 with an IC50 value indicating effective potency.
- PfPK6 : Another target associated with malaria parasites, the compound also exhibits inhibitory effects on PfPK6, which may contribute to its antimalarial properties.
Biological Activity Data
The following table summarizes the biological activity of TCMDC-124718 against various kinases:
| Kinase | IC50 (nM) | Activity |
|---|---|---|
| PfGSK3 | 552 ± 37 | Inhibition |
| PfPK6 | 181 ± 4 | Inhibition |
Case Studies and Experimental Findings
Recent studies have highlighted the effectiveness of TCMDC-124718 in various assays:
- Antimalarial Activity : In vitro studies demonstrated that TCMDC-124718 effectively inhibits the growth of malaria parasites at low concentrations, showcasing its potential as an antimalarial agent.
- Selectivity Profile : The compound exhibited selectivity for its target kinases over a panel of human kinases, suggesting a favorable safety profile for further development.
Research Findings
A comprehensive study published in Molecules explored the structure-activity relationship (SAR) of related compounds, indicating that modifications to the pyrrolidine ring significantly affect the activity against PfGSK3 and PfPK6. The findings suggest that optimizing these substituents could enhance potency and selectivity.
Key Research Insights
- Modification Impact : Alterations to the amide group and pyrrolidine structure were found to retain or enhance activity against target kinases.
- Dual Inhibition Potential : Compounds similar to TCMDC-124718 demonstrated dual inhibition capabilities, targeting multiple pathways involved in parasite survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, synthetic methodologies, and inferred biological implications.
Structural Features and Substituent Effects
Key Observations:
Pyrrolidinyl vs.
Carboxamide vs. Sulfamoyl Groups : Unlike compounds 10b and 2a , the target lacks sulfamoyl (-SO2NH-) groups, which could reduce solubility but increase membrane permeability.
Fluorinated Derivatives : Compounds with fluorophenyl groups (e.g., ) exhibit enhanced bioavailability due to fluorine’s electronegativity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
